4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is an organic compound belonging to the pyrrolo[2,3-b]pyridine family. It is a heterocyclic compound containing a five-membered ring of three nitrogen atoms and two carbon atoms. This compound is known for its unique properties and has been widely studied in the scientific community. It has been used in a variety of applications, including organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis Routes : A study outlined two efficient routes for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, demonstrating regioselective fluorination techniques (Thibault et al., 2003).
- Synthesis and Biological Activity : Another research focused on the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, leading to the synthesis of various derivatives, but found no significant antibacterial activity in the resulting compounds (Wang et al., 2004).
- Creation of 7-Azaindole Derivatives : The use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for synthesizing 4-substituted 7-azaindole derivatives was reported, highlighting their utility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Molecular and Structural Studies
- Characterization and Reactivity Study : Research on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one included detailed characterization using techniques like X-ray diffraction and NMR, with insights into its potential for non-linear optics and as an anti-cancerous drug lead (Murthy et al., 2017).
- Halogenation in Pyrrolo[1,2-a]quinoxalines : A study developed a method for selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, which are important in pharmaceutical research and organic synthesis (Le et al., 2021).
Novel Applications and Insights
- Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure-activity relationship (QSAR) studies were conducted on derivatives of 1H-pyrrolo[2,3-b]pyridine, providing insights into their role as kinase inhibitors and their potential in drug development (Caballero et al., 2011).
- Synthesis of Pharmaceutical Intermediate : The synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, was described, highlighting the development of novel synthetic methods (Wang et al., 2006).
properties
IUPAC Name |
4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-4-3-1-2-11-7(3)12-6(10)5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMPUPGWZJBCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678435 | |
Record name | 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1228665-91-5 | |
Record name | 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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